2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions such as arthritis, acute pain, and menstrual cramps. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain.
Mechanism of Action
Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects:
Celecoxib has been found to reduce inflammation and pain in various conditions, including arthritis, acute pain, and menstrual cramps. Celecoxib has also been shown to have anti-tumor and anti-angiogenic effects in cancer, reduce amyloid beta accumulation in Alzheimer's disease, and have cardioprotective effects by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition without affecting other COX enzymes. Celecoxib is also widely available and relatively inexpensive, making it a cost-effective option for lab experiments. However, Celecoxib also has limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on Celecoxib, including its potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular diseases. Further research is needed to fully understand the mechanisms of action of Celecoxib and its potential side effects. Additionally, new formulations and delivery methods of Celecoxib may be developed to improve its efficacy and reduce its side effects.
Synthesis Methods
Celecoxib is synthesized through a multi-step process that involves the reaction of 4-bromobutylbenzene with methylsulfonyl chloride, followed by the reaction of the resulting compound with sodium acetate and acetic anhydride to yield 2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide.
Scientific Research Applications
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, Celecoxib has been shown to reduce the accumulation of amyloid beta peptides, which are involved in the pathogenesis of the disease. Celecoxib has also been found to have cardioprotective effects by reducing inflammation and oxidative stress.
properties
IUPAC Name |
2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-5-6-14-7-9-15(10-8-14)19-17(21)16(18-13(2)20)11-12-24(3,22)23/h7-10,16H,4-6,11-12H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYZDEYXOKCHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.